tert-butyl N-(3-formylcyclobutyl)-N-methylcarbamate
Description
tert-Butyl N-(3-formylcyclobutyl)-N-methylcarbamate is a carbamate derivative featuring a tert-butyl group, an N-methyl substituent, and a 3-formylcyclobutyl moiety. This compound is structurally characterized by:
- tert-Butyl carbamate (Boc) group: A widely used protecting group for amines, stable under basic conditions but cleavable under acidic conditions.
- N-Methyl substituent: Enhances steric hindrance and modulates electronic properties.
- 3-Formylcyclobutyl group: A cyclobutane ring with a formyl (CHO) substituent at position 3, introducing aldehyde reactivity for further functionalization (e.g., nucleophilic additions, condensations).
Molecular Formula: C₁₁H₂₀NO₄ Molecular Weight: 230.28 g/mol Key Applications:
Properties
CAS No. |
2297582-28-4 |
|---|---|
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl N-(3-formylcyclobutyl)-N-methylcarbamate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12(4)9-5-8(6-9)7-13/h7-9H,5-6H2,1-4H3 |
InChI Key |
VMPGMJJNUIFZIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC(C1)C=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-formylcyclobutyl)-N-methylcarbamate typically involves the reaction of a cyclobutyl derivative with a formylating agent, followed by the introduction of the tert-butyl and methylcarbamate groups. One common method involves the use of tert-butyl chloroformate and N-methylcyclobutylamine as starting materials. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The final product is often purified through techniques such as recrystallization or chromatography to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(3-formylcyclobutyl)-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of tert-butyl N-(3-carboxycyclobutyl)-N-methylcarbamate.
Reduction: Formation of tert-butyl N-(3-hydroxycyclobutyl)-N-methylcarbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl N-(3-formylcyclobutyl)-N-methylcarbamate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-formylcyclobutyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The carbamate moiety can also interact with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Reactivity and Stability
Aldehyde vs. Fluorine/Carbamoyl :
- The formyl group in the target compound confers high reactivity toward nucleophiles (e.g., amines, hydrazines), enabling bioconjugation or crosslinking. In contrast, 3-fluorocyclohexyl () and carbamoyl () derivatives exhibit lower reactivity, favoring stability in harsh conditions .
- Chlorosulfonyl analogs () are highly electrophilic, facilitating sulfonamide bond formation .
Solubility and Polarity :
Pharmaceutical Relevance
Biological Activity
Tert-butyl N-(3-formylcyclobutyl)-N-methylcarbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H17NO3
- CAS Number : 1638771-06-8
- Molecular Weight : 211.26 g/mol
The structure features a tert-butyl group, a formyl cyclobutyl moiety, and a methyl carbamate functional group, which are significant for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity : Certain derivatives of carbamate compounds have shown cytotoxic effects against tumor cell lines.
- Antimicrobial Properties : Some carbamates have demonstrated efficacy against bacteria such as Helicobacter pylori.
- Urease Inhibition : Compounds similar to this compound have been studied for their ability to inhibit urease, an enzyme linked to various pathological conditions.
The biological activity of this compound can be attributed to its chemical structure, which allows it to interact with biological targets effectively. The following mechanisms are hypothesized based on related compounds:
- Enzyme Inhibition : The presence of the carbamate group may facilitate interaction with enzymes, inhibiting their activity and leading to therapeutic effects.
- Cell Membrane Interaction : The hydrophobic nature of the tert-butyl group may enhance cell membrane permeability, allowing the compound to exert its effects intracellularly.
- Receptor Binding : Potential binding to specific receptors involved in cellular signaling pathways could mediate its biological effects.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antitumor | Carbamate derivatives | Cytotoxicity against cancer cells |
| Antimicrobial | 3-formylchromones | Inhibition of H. pylori |
| Urease Inhibition | Various carbamates | Significant reduction in urease activity |
Case Study 1: Antitumor Activity
A study investigated the cytotoxic effects of various carbamate derivatives on human tumor cell lines. While specific data on this compound was limited, related compounds demonstrated selective cytotoxicity against cancer cells while sparing normal cells, suggesting a potential for targeted cancer therapy.
Case Study 2: Urease Inhibition
In another study focusing on urease inhibitors, several carbamate derivatives were tested for their ability to inhibit jack bean urease. Compounds exhibiting strong inhibition were linked to structural features similar to those found in this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
